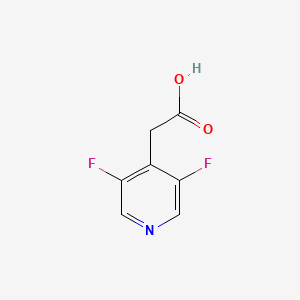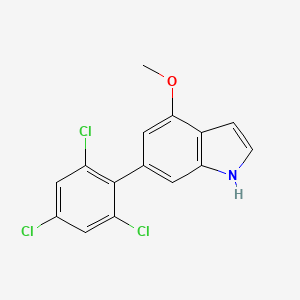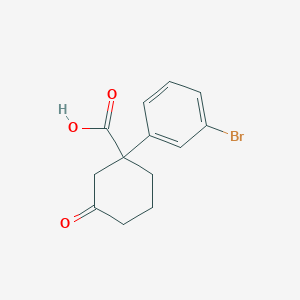![molecular formula C14H15ClF3NO6 B13085321 Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate is a chemical compound with a complex structure that includes an amino group, a chloro-substituted phenyl ring, and a trifluoromethyl group
Vorbereitungsmethoden
The synthesis of Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)benzaldehyde, undergoes a reaction with ethyl acetoacetate in the presence of a base to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.
Esterification: The resulting compound is esterified with ethanol to form the ethyl ester.
Oxalate Formation: Finally, the ethyl ester is reacted with oxalic acid to form the oxalate salt of the compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).
Wissenschaftliche Forschungsanwendungen
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and trifluoromethyl groups can enhance its binding affinity and specificity. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate can be compared with similar compounds such as:
Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate: Lacks the oxalate group, which may affect its solubility and reactivity.
Ethyl 3-amino-3-[2-bromo-5-(trifluoromethyl)phenyl]propanoate: Contains a bromo group instead of a chloro group, which can influence its chemical reactivity and biological activity.
Ethyl 3-amino-3-[2-chloro-5-(difluoromethyl)phenyl]propanoate: Has a difluoromethyl group instead of a trifluoromethyl group, which may alter its physicochemical properties and biological effects.
Eigenschaften
Molekularformel |
C14H15ClF3NO6 |
|---|---|
Molekulargewicht |
385.72 g/mol |
IUPAC-Name |
ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate;oxalic acid |
InChI |
InChI=1S/C12H13ClF3NO2.C2H2O4/c1-2-19-11(18)6-10(17)8-5-7(12(14,15)16)3-4-9(8)13;3-1(4)2(5)6/h3-5,10H,2,6,17H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
LDDSVEXDQNVGRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=CC(=C1)C(F)(F)F)Cl)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


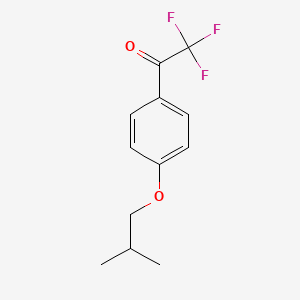

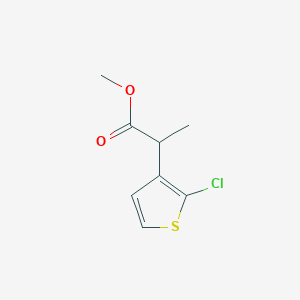
![2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)
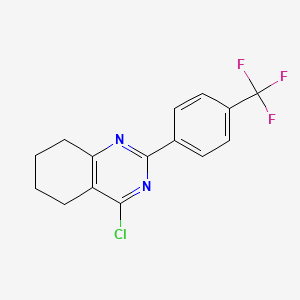
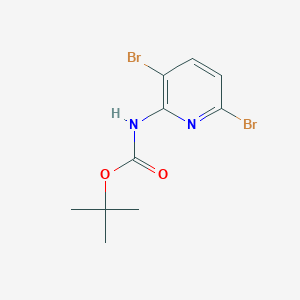
![6-Acetyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13085304.png)


